4-(3-bromophenyl)oxane-4-carboxylic Acid
Overview
Description
4-(3-bromophenyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H13BrO3 and a molecular weight of 285.14 g/mol . It is also known by its IUPAC name, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)oxane-4-carboxylic acid typically involves the bromination of phenyl oxane carboxylic acid derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxane carboxylic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-(3-bromophenyl)oxane-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can affect various biological processes, making it a valuable compound for research .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-thiophenecarboxylic acid: Another brominated compound with similar reactivity.
4-(3-chlorophenyl)oxane-4-carboxylic acid: A chlorinated analog with different reactivity and properties.
Uniqueness
4-(3-bromophenyl)oxane-4-carboxylic acid is unique due to its specific bromine substitution and oxane ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(3-bromophenyl)oxane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCLIPWQURSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460291 | |
Record name | 4-(3-bromophenyl)oxane-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179420-77-0 | |
Record name | 4-(3-bromophenyl)oxane-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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